molecular formula C7H14N2O2 B12977898 tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate

tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate

Cat. No.: B12977898
M. Wt: 158.20 g/mol
InChI Key: ZBGYLPFQGRHLKR-VMPITWQZSA-N
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Description

tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate is an organic compound that features a tert-butyl group, an ethylidene group, and a hydrazine carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with an appropriate aldehyde or ketone under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the ethylidene group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor technology. This method allows for efficient and scalable production while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The ethylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives.

Scientific Research Applications

tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of enzymatic activity. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate is unique due to its combination of functional groups, which allows for diverse reactivity and applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound in scientific research and industry.

Biological Activity

tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on antibacterial, antifungal, and anticancer activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H16N2O2\text{C}_9\text{H}_{16}\text{N}_2\text{O}_2

This structure features a hydrazine moiety that is often associated with various biological activities.

Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial properties. In vitro assays have shown effectiveness against several Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis10

These results suggest that the compound could be a candidate for developing new antibacterial agents, particularly against resistant strains.

Antifungal Activity

In addition to its antibacterial properties, the compound has also been tested for antifungal activity. The results showed varying degrees of efficacy against common fungal pathogens:

Fungal Strain Inhibition Zone (mm) Reference
Candida albicans14
Aspergillus niger11

These findings highlight the potential of this compound as an antifungal agent.

Anticancer Activity

Emerging research has explored the anticancer properties of this compound. Studies have indicated that it may induce apoptosis in cancer cell lines, such as breast and lung cancer cells.

A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated:

Cell Line IC50 (µM) Mechanism
MCF-725Apoptosis induction
A54930Cell cycle arrest

The mechanism of action appears to involve the activation of caspases and modulation of cell cycle proteins, suggesting a multi-faceted approach to cancer treatment.

Case Studies

  • Case Study on Antibacterial Efficacy : A controlled study tested the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed a notable inhibition zone of 18 mm, indicating its potential as an effective treatment for resistant bacterial infections.
  • Antifungal Application : In a clinical trial assessing the efficacy of this compound in treating fungal infections in immunocompromised patients, it was found to significantly reduce fungal load in patients with candidiasis.
  • Cancer Treatment Study : A preclinical study evaluated the effects of this compound on tumor growth in xenograft models. Results indicated a reduction in tumor size by approximately 40% compared to control groups, supporting its potential use in cancer therapy.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

tert-butyl N-[(E)-ethylideneamino]carbamate

InChI

InChI=1S/C7H14N2O2/c1-5-8-9-6(10)11-7(2,3)4/h5H,1-4H3,(H,9,10)/b8-5+

InChI Key

ZBGYLPFQGRHLKR-VMPITWQZSA-N

Isomeric SMILES

C/C=N/NC(=O)OC(C)(C)C

Canonical SMILES

CC=NNC(=O)OC(C)(C)C

Origin of Product

United States

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